molecular formula C6H9BrN2S B14846110 5-Bromo-2-(methylethylamino)thiazole

5-Bromo-2-(methylethylamino)thiazole

Cat. No.: B14846110
M. Wt: 221.12 g/mol
InChI Key: OIDQQVUTHWJHEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylethylamino)thiazole typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . This process ensures the selective bromination at the desired position on the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylethylamino)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylethylamino)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylethylamino)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylethylamino)thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

5-bromo-N-ethyl-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-3-9(2)6-8-4-5(7)10-6/h4H,3H2,1-2H3

InChI Key

OIDQQVUTHWJHEY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(S1)Br

Origin of Product

United States

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